5-Bromo-7-methoxyquinoxaline
CAS No.: 2149589-64-8
Cat. No.: VC4332120
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.072
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2149589-64-8 |
---|---|
Molecular Formula | C9H7BrN2O |
Molecular Weight | 239.072 |
IUPAC Name | 5-bromo-7-methoxyquinoxaline |
Standard InChI | InChI=1S/C9H7BrN2O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3 |
Standard InChI Key | WXMPZVUYILTNGZ-UHFFFAOYSA-N |
SMILES | COC1=CC2=NC=CN=C2C(=C1)Br |
Introduction
Structural Characterization and Nomenclature
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₇BrN₂O |
Molecular Weight | 239.07 g/mol |
SMILES | COC1=CC(=CC2=NC=CN=C12)Br |
InChI Key | CMGHKNIWEIEFLC-UHFFFAOYSA-N |
Predicted CCS (Ų)* | 140.9 ([M+H]+ adduct) |
*Collision cross-section (CCS) values predict gas-phase ion mobility .
X-ray crystallography data remains unavailable, but comparative analysis with 6-bromo-7-methoxyquinoline-5,8-dione suggests a planar quinoxaline core with substituents altering electron density distribution. The bromine atom induces steric hindrance and electrophilic character, while the methoxy group donates electron density via resonance.
Synthetic Methodologies
Skraup-Type Cyclization
A scalable route involves Skraup cyclization, adapting methods for brominated quinoline synthesis :
Procedure:
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Reactants: 3-Bromo-5-methoxyaniline (1 eq), glycerol (2.5 eq), nitrobenzene (1 eq), H₂SO₄ (75%, catalytic)
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Conditions: 150°C, 3 hours under reflux
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Workup: Ice quenching, ethyl acetate extraction, silica gel chromatography (benzene:EtOAc = 3:1)
This method generates regioisomers (5-bromo-7-methoxy and 7-bromo-5-methoxy derivatives), requiring chromatographic separation.
Table 2: Synthesis Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 145–155°C | ±12% yield |
H₂SO₄ Concentration | 70–80% | Avoids tar formation |
Solvent Ratio | Benzene:EtOAc 3:1 | Optimal separation |
Alternative approaches include:
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Buchwald-Hartwig Amination: For late-stage methoxylation of bromoquinoxalines (Pd catalysis, 60–80°C) .
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Direct Bromination: Electrophilic substitution using NBS (N-bromosuccinimide) on methoxyquinoxalines.
Physicochemical Profiling
Solubility and Stability
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Organic Solvents: Soluble in DCM, DMF, DMSO; sparingly soluble in EtOH
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Thermal Stability: Decomposes above 240°C (TGA simulation)
Spectroscopic Signatures
¹H NMR (400 MHz, CDCl₃):
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δ 8.85 (s, 1H, H-2)
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δ 8.12 (d, J=8.8 Hz, 1H, H-6)
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δ 7.45 (dd, J=8.8, 2.4 Hz, 1H, H-5)
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δ 6.98 (d, J=2.4 Hz, 1H, H-8)
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δ 3.92 (s, 3H, OCH₃)
HRMS (ESI+):
Biological Activity and Mechanisms
While direct bioactivity data for 5-bromo-7-methoxyquinoxaline is lacking, structurally related compounds exhibit:
Antimicrobial Effects
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Methoxyquinoxalines show MIC = 8–32 μg/mL against S. aureus .
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Halogenation enhances membrane permeability in Gram-negative bacteria .
Industrial and Research Applications
Pharmaceutical Intermediates
Materials Science
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Coordination complexes with Cu(II) for catalytic oxidation.
Challenges and Future Directions
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